molecular formula C41H42N5O9P B14042040 (2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite

(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite

Cat. No.: B14042040
M. Wt: 779.8 g/mol
InChI Key: LLWLVXFZYBWYJJ-BXAZVWNJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-O-METHYL-N4-BENZOYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE is a modified nucleoside used in the synthesis of oligonucleotides. This compound features protective groups such as N4-benzoyl and 5’-O-dimethoxytrityl (DMT), which enhance its stability and facilitate its incorporation into nucleic acid chains during solid-phase synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-METHYL-N4-BENZOYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE involves multiple steps. Initially, the cytidine nucleoside is protected at the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. The N4-amino group is then protected with a benzoyl group. The 2’-hydroxyl group is methylated to form the 2’-O-methyl derivative. Finally, the 3’-hydroxyl group is converted to a cyanoethyl phosphoramidite .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

2’-O-METHYL-N4-BENZOYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the fully deprotected nucleoside and various substituted derivatives, depending on the reagents used .

Scientific Research Applications

2’-O-METHYL-N4-BENZOYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The compound exerts its effects by incorporating into oligonucleotide chains during solid-phase synthesis. The protective groups enhance the stability of the resulting nucleic acids and facilitate their incorporation. The 2’-O-methyl modification improves duplex stability and resistance to nucleases, making the oligonucleotides more effective in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-O-METHYL-N4-BENZOYL-5’-O-DMT-CYTIDINE-3’-CE-PHOSPHORAMIDITE is unique due to its combination of protective groups and the 2’-O-methyl modification. This combination provides enhanced stability, resistance to enzymatic degradation, and improved performance in various applications compared to similar compounds .

Properties

Molecular Formula

C41H42N5O9P

Molecular Weight

779.8 g/mol

IUPAC Name

N-[1-[(2R,3R,4R,5R)-4-[amino(2-cyanoethoxy)phosphanyl]oxy-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C41H42N5O9P/c1-49-32-19-15-30(16-20-32)41(29-13-8-5-9-14-29,31-17-21-33(50-2)22-18-31)52-27-34-36(55-56(43)53-26-10-24-42)37(51-3)39(54-34)46-25-23-35(45-40(46)48)44-38(47)28-11-6-4-7-12-28/h4-9,11-23,25,34,36-37,39H,10,26-27,43H2,1-3H3,(H,44,45,47,48)/t34-,36-,37-,39-,56?/m1/s1

InChI Key

LLWLVXFZYBWYJJ-BXAZVWNJSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N)OCCC#N

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N)OCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.